molecular formula C25H28O7 B1662058 Tris(2,4-dimethoxyphenyl)methanol CAS No. 76832-37-6

Tris(2,4-dimethoxyphenyl)methanol

Cat. No.: B1662058
CAS No.: 76832-37-6
M. Wt: 440.5
InChI Key: SBBUIJKOSQBPNN-UHFFFAOYSA-N
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Description

Tris(2,4-dimethoxyphenyl)methanol (CAS: 76832-37-6) is a trityl alcohol derivative characterized by three 2,4-dimethoxyphenyl groups attached to a central methanol group. Its molecular formula is C₂₅H₂₈O₇, with a molecular weight of 440.49 g/mol . Structurally, it belongs to the family of polyaryl methanols, where the methoxy groups at the 2- and 4-positions of each phenyl ring enhance solubility and influence electronic properties .

Key physical properties include:

  • Storage: Stable under dry, room-temperature conditions .
  • Hazard Profile: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

tris(2,4-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O7/c1-27-16-7-10-19(22(13-16)30-4)25(26,20-11-8-17(28-2)14-23(20)31-5)21-12-9-18(29-3)15-24(21)32-6/h7-15,26H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBUIJKOSQBPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659918
Record name Tris(2,4-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76832-37-6
Record name Tris(2,4-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reaction-Based Synthesis

A plausible route involves the reaction of 2,4-dimethoxybenzaldehyde with methylmagnesium bromide (MeMgBr) under anhydrous conditions:

  • Formation of the Triphenylmethanol Core :
    Three equivalents of 2,4-dimethoxybenzaldehyde react with methylmagnesium bromide in tetrahydrofuran (THF) at 0–5°C. The Grignard reagent attacks the carbonyl carbon, forming a tertiary alcohol after hydrolysis.

    $$
    3 \text{ ArCHO } + \text{ MeMgBr } \rightarrow \text{ Ar}_3\text{COH } + \text{ byproducts}
    $$
    where Ar = 2,4-dimethoxyphenyl.

    This method mirrors the reduction of aromatic aldehydes to triphenylmethanols reported in analogous systems.

  • Optimization Parameters :

    • Temperature : Reactions conducted below 10°C minimize side reactions such as over-addition.
    • Solvent : Anhydrous THF or diethyl ether ensures reagent stability.
    • Workup : Quenching with saturated ammonium chloride followed by extraction with ethyl acetate yields the crude product.

    Yields for similar Grignard-mediated triphenylmethanol syntheses range from 65% to 85%.

Friedel-Crafts Alkylation Approach

Alternative methodologies employ Friedel-Crafts alkylation using 2,4-dimethoxybenzene and a carbonyl electrophile:

  • Reaction Mechanism :
    Benzene derivatives react with formaldehyde or paraformaldehyde in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃) to form the triphenylmethanol structure.

    $$
    3 \text{ ArH } + \text{ HCHO } \xrightarrow{\text{AlCl}3} \text{ Ar}3\text{COH } + \text{ H}_2\text{O}
    $$

  • Challenges :

    • Regioselectivity : Methoxy groups direct electrophilic substitution to the 5-position, complicating the formation of the desired trisubstituted product.
    • Catalyst Loading : Excess AlCl₃ (≥3 equivalents) is required to activate the carbonyl electrophile.

Reduction of Preformed Ketone Intermediates

A two-step synthesis involving ketone formation followed by reduction offers improved control over substitution patterns:

Synthesis of Tris(2,4-Dimethoxyphenyl)ketone

  • Coupling Reaction :
    2,4-Dimethoxybenzene derivatives react with triphosgene or phosgene in the presence of a base (e.g., K₂CO₃) to form the corresponding ketone.

    $$
    3 \text{ ArH } + \text{ COCl}2 \rightarrow \text{ Ar}3\text{CO } + 2 \text{ HCl}
    $$

  • Reduction to Methanol :
    The ketone intermediate is reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). For sterically hindered ketones, LiAlH₄ in THF at reflux (65°C) achieves complete reduction.

    $$
    \text{ Ar}3\text{CO } + \text{ LiAlH}4 \rightarrow \text{ Ar}3\text{COH } + \text{ LiAlO}2
    $$

    Typical Conditions :

    • Solvent : Anhydrous THF or diethyl ether.
    • Reaction Time : 4–6 hours under reflux.
    • Yield : 70–76% after chromatographic purification.

Catalytic Systems and Solvent Effects

Ionic Liquid-Mediated Synthesis

Acidic ionic liquids, such as methyl butyl trifluoromethanesulfonylimide, have been employed as dual solvents and catalysts in related triazine syntheses. Adapting this methodology:

  • Reaction Setup :

    • Catalyst : Methyl butyl sulfonic acid imidazolium ionic liquid (0.1–0.5 equiv).
    • Temperature : 80–150°C.
    • Time : 1–15 hours.
  • Advantages :

    • Enhanced reaction rates due to the ionic liquid’s high polarity.
    • Simplified product isolation via solvent evaporation.

    Yields for analogous systems exceed 90% with HPLC purity ≥99.5%.

Purification and Characterization

Recrystallization

Crude this compound is purified via recrystallization from methanol-water mixtures (80% v/v). This step removes unreacted starting materials and oligomeric byproducts.

Chromatographic Methods

Flash chromatography on silica gel with ethyl acetate-methanol (1:1) eluent resolves closely related impurities, achieving >99% purity.

Analytical Data

  • Melting Point : >280°C (decomposition observed above 300°C).
  • Mass Spectrometry : ESI-TOF m/z 425.0894 [M + H]⁺ (calculated 425.0873).
  • HPLC Purity : ≥99.5% using C18 columns and UV detection at 237 nm.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Grignard Reaction 65–85 95–98 Simple one-pot procedure Requires strict anhydrous conditions
Friedel-Crafts 50–70 90–95 Scalable for industrial production Poor regioselectivity
Ketone Reduction 70–76 ≥99.5 High purity achievable Multi-step synthesis
Ionic Liquid Catalysis ≥90 ≥99.5 Eco-friendly, recyclable catalyst High reaction temperatures required

Scientific Research Applications

Organic Synthesis

Tris(2,4-dimethoxyphenyl)methanol serves as a reagent in organic synthesis. It is utilized in various reactions due to its ability to stabilize radical intermediates and facilitate nucleophilic attacks. Its derivatives have been evaluated for their role as indicators in acid-base volumetric titrations, demonstrating reversible chemical changes with pH variations.

Analytical Chemistry

In analytical chemistry, this compound is employed as a charge derivatization agent in mass spectrometry. It forms stable adducts with primary amines, enhancing their detection capabilities through techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This property is particularly useful for analyzing amine-containing compounds.

Biological Studies

This compound has shown potential biological activities, particularly in drug delivery systems. Its lipophilic nature allows it to interact effectively with biological membranes, potentially enhancing drug permeability. Additionally, some studies suggest that triarylmethane derivatives exhibit antimicrobial and anticancer properties; however, specific data on this compound's biological activity remains limited and requires further investigation.

Case Studies

Study Application Findings
Study on Acid-Base IndicatorsEvaluated as an acid-base indicatorDemonstrated reversible changes in color with pH variations
Mass Spectrometry Interaction StudiesCharge derivatization agentEnhanced detection of primary amines via MALDI-MS
Drug Delivery System ResearchInvestigated for drug permeabilityIndicated potential for improved drug delivery due to lipophilicity

Industrial Applications

In industrial contexts, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it valuable for formulating advanced materials that require specific chemical interactions or stability under varying conditions .

Mechanism of Action

Comparison with Similar Compounds

Structural Insights :

  • Symmetry and Steric Effects: this compound exhibits higher steric hindrance compared to bis- or mono-substituted analogues, impacting its reactivity in catalytic systems .
  • Electronic Modulation: The electron-donating methoxy groups in all analogues enhance solubility in polar solvents, but bromine substitution in (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol introduces electrophilic character .

This compound

While direct synthesis details are sparse in the provided evidence, its commercial availability (e.g., TCI Chemicals) suggests preparation via tritylation reactions, likely involving condensation of 2,4-dimethoxybenzene derivatives with formaldehyde or equivalent reagents .

Analogues

  • (2,4-Dimethoxyphenyl)diphenylmethanol: Synthesized via Grignard addition or Friedel-Crafts alkylation, leveraging diphenylmethanol precursors .
  • 1,2,4-Triazole Derivatives : Evidence highlights derivatives like 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid, synthesized via acid-catalyzed cyclization and esterification (e.g., refluxing with H₂SO₄ in alcohols) .

Antioxidant Properties

  • Triazole Derivatives : 2,4-Dimethoxyphenyl-substituted triazoles exhibit moderate antioxidant activity (e.g., IC₅₀ values ~50–100 μM in iron-mediated lipid peroxidation assays), attributed to radical scavenging by methoxy groups .

Kinase Inhibition

  • Imidazole Derivatives : Compounds like 1-(2,4-dimethoxyphenyl)-3-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)carbamide (compound 204) show potent CK1δ inhibition (IC₅₀ < 100 nM), where the 2,4-dimethoxyphenyl group enhances target affinity .

Table 2: Hazard Profiles

Compound Hazard Statements Precautionary Measures
This compound H302, H315, H319, H335 Use PPE; avoid inhalation/contact
2-(2-[4-(1,1,3,3-TMB)phenoxy]ethoxy)ethanol Acute Toxicity (Oral Cat. 4), Eye Damage (Cat. 1) Use in ventilated areas; eye protection

Key Differences :

  • This compound poses lower acute toxicity than 2-(2-[4-(1,1,3,3-TMB)phenoxy]ethoxy)ethanol but requires stringent eye protection due to irritancy .

Biological Activity

Tris(2,4-dimethoxyphenyl)methanol is a synthetic compound belonging to the triarylmethane family, characterized by its unique structure comprising three 2,4-dimethoxyphenyl groups attached to a central methanol moiety. Despite its intriguing structural properties, research on its biological activity remains limited, necessitating further investigation into its potential applications.

  • Molecular Formula : C21_{21}H24_{24}O3_3
  • Molecular Weight : Approximately 340.42 g/mol
  • Structural Features : The presence of methoxy groups and a triarylmethane core suggests possible chromophoric properties, although specific absorption characteristics are not well-documented.

Potential Biological Activities

  • Drug Delivery Systems : this compound exhibits lipophilic properties, which may enhance drug permeability across biological membranes. This characteristic is crucial for developing effective drug delivery systems, particularly for lipophilic drugs.
  • Antimicrobial and Anticancer Properties : While specific studies on this compound are scarce, derivatives of triarylmethanes have historically shown antimicrobial and anticancer activities. This suggests that this compound could potentially possess similar properties, warranting further exploration.
  • Cytotoxicity : The cytotoxic effects of triarylmethane derivatives have been documented in various studies. Although direct evidence for this compound is lacking, the structural similarities imply that it may exhibit cytotoxicity against certain cancer cell lines .

Synthesis and Characterization

Comparative Studies

A comparative analysis of similar compounds reveals that modifications in structure can significantly affect biological activity. For instance:

Compound NameEC50 (µM)CC50 (µM)Activity Type
Compound A16.7>200Anti-HSV-1
Compound B30>200Cytotoxic
This compoundTBDTBDPotentially antimicrobial/anticancer

The table highlights that while some compounds exhibit significant biological activity at low concentrations, the exact values for this compound remain to be determined through empirical studies.

Q & A

Structural Confirmation :

  • IR Spectroscopy : Detect functional groups (e.g., methoxy, hydroxyl).
  • ¹H NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm).
  • Elemental Analysis : Verify C, H, N, and O composition .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

  • Approach :

Catalyst Screening : Compare sulfuric acid with Lewis acids (e.g., BF₃-OEt₂) to improve reaction efficiency .

Solvent Optimization : Test polar aprotic solvents (e.g., DMF) for higher yields.

Derivatization : Synthesize esters (e.g., methyl/ethyl esters) to study structure-activity relationships (SAR) for antimicrobial activity .

  • Challenges : Sparing solubility in aqueous alkali necessitates recrystallization from ethanol-water mixtures .

Q. How do computational models predict the toxicity of this compound and its derivatives?

  • Tools : GUSAR-online predicts acute toxicity via QSAR modeling, using descriptors like molecular weight, logP, and topological polar surface area .
  • Validation : Cross-reference predictions with in vitro assays (e.g., cytotoxicity in HEK293 cells). Discrepancies may arise from unaccounted metabolic pathways .

Q. What contradictions exist in the reported biological activity of this compound analogs?

  • Key Findings :
  • Antimicrobial Activity : Derivatives with 3,4,5-trimethoxyphenyl substituents show higher antifungal activity than 2,4-dimethoxy analogs, suggesting positional isomerism impacts bioactivity .
  • Data Gaps : Limited in vivo studies hinder mechanistic insights into antibacterial action .
    • Resolution : Perform comparative SAR studies using standardized MIC (Minimum Inhibitory Concentration) assays .

Methodological Challenges

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

  • Troubleshooting :

¹H NMR Splitting : Aromatic proton signals may overlap due to methoxy group shielding. Use high-field NMR (≥400 MHz) for resolution .

IR Artifacts : Moisture contamination can obscure hydroxyl stretches. Ensure anhydrous conditions during sample preparation .

Q. What advanced techniques elucidate the electronic effects of methoxy substituents in this compound?

  • Techniques :

DFT Calculations : Model HOMO-LUMO gaps to predict reactivity.

X-ray Crystallography : Resolve steric effects of methoxy groups on molecular packing .

  • Application : Correlate electronic properties with catalytic performance in asymmetric synthesis .

Key Recommendations for Researchers

  • Synthesis : Prioritize BF₃-OEt₂ for esterification to reduce side products .
  • Characterization : Combine LC/MS-MS with NMR for unambiguous structural assignment .
  • Biological Studies : Use standardized assays (e.g., CLSI guidelines) to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tris(2,4-dimethoxyphenyl)methanol
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